N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Description
N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic compound featuring a pyrrolo[3,2,1-ij]quinoline core substituted at the 8-position with an oxalamide moiety. The oxalamide group (N-methyl-N2-oxalyl) introduces distinct electronic and steric properties compared to simpler amide derivatives.
Properties
IUPAC Name |
N-methyl-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-15-13(19)14(20)16-10-6-8-2-3-11(18)17-5-4-9(7-10)12(8)17/h6-7H,2-5H2,1H3,(H,15,19)(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYNDKRRIBTCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrroloquinoline core. Its molecular formula is , with a molecular weight of approximately 270.27 g/mol. Understanding the chemical structure is crucial for elucidating its biological functions.
Research suggests that compounds with similar structures exhibit a variety of biological activities:
- Anticoagulant Activity : Studies have shown that derivatives of pyrrolo[3,2,1-ij]quinolin can inhibit coagulation factors such as Factor Xa and Factor XIa. For example, a related compound demonstrated an IC50 value of 3.68 µM against Factor Xa and 2 µM against Factor XIa .
- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial properties, affecting pathways related to microbial infections .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity. A study on fused pyrroles indicated significant inhibition of pro-inflammatory cytokines in vitro .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Studies
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In Vitro Testing for Anticoagulant Activity :
- A series of derivatives based on the pyrroloquinoline structure were synthesized and tested for their ability to inhibit coagulation factors. The most potent inhibitors were identified through docking studies and subsequent in vitro assays.
-
Anti-inflammatory Screening :
- A study evaluated several fused pyrrole compounds for their ability to inhibit inflammatory mediators. The results indicated that some derivatives showed significant inhibition compared to standard anti-inflammatory drugs.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrrolo[3,2,1-ij]quinoline scaffold is common among the compared compounds. Key differences arise in substituents at the 8-position:
Key Observations :
- Bulky substituents (e.g., isobutyramide) may reduce solubility but increase metabolic stability .
- Electron-withdrawing groups (e.g., fluoro in 16d) could enhance electrophilic interactions in enzyme inhibition .
Physicochemical and Spectral Properties
Melting Points and Stability
- 16d (Fluoro-thioxoimidazolidinone): High m.p. (352–354°C), indicating strong crystal lattice forces .
- Target Compound : Expected moderate m.p. (~200–300°C) due to oxalamide polarity and flexibility.
Spectroscopic Data
- IR Spectroscopy: Oxalamide: Peaks at ~1726 cm⁻¹ (C=O stretch) and ~1303 cm⁻¹ (N–H bend) . Monoamides: Single C=O stretch at ~1680–1700 cm⁻¹ .
- NMR: Oxalamide protons resonate as distinct singlets (δ 2.8–3.2 ppm for N-methyl; δ 8.1–8.5 ppm for NH) . Aromatic protons in pyrroloquinoline core appear at δ 6.5–7.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
